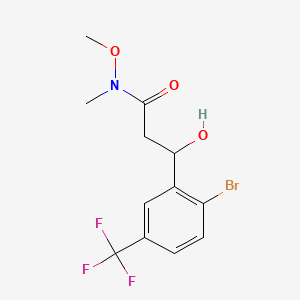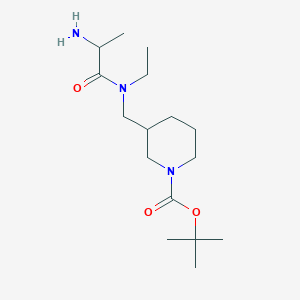
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride is a compound that belongs to the class of azetidines and pyrrolidines. These compounds are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both azetidine and pyrrolidine rings in the structure makes this compound particularly interesting for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines. The reaction conditions often involve UV light irradiation to excite the imine component, which then undergoes cycloaddition with the alkene .
Industrial Production Methods: For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of others .
Comparaison Avec Des Composés Similaires
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is an analogue of 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride and has similar structural properties.
3-Allylazetidin-2-one: Another analogue with similar properties and applications.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound also shares structural similarities and is used in similar research applications.
Uniqueness: this compound is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. Its fluorine atom further enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H14ClFN2 |
|---|---|
Poids moléculaire |
180.65 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H |
Clé InChI |
DINITQFXNPCYFV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1F)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)

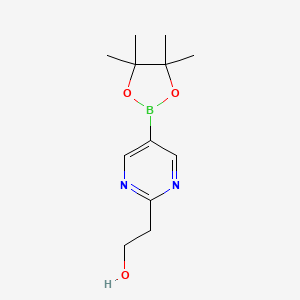
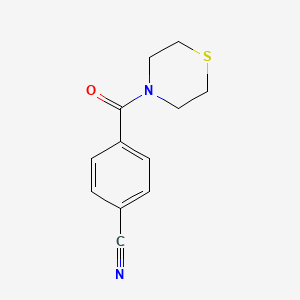
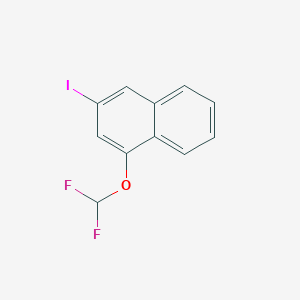
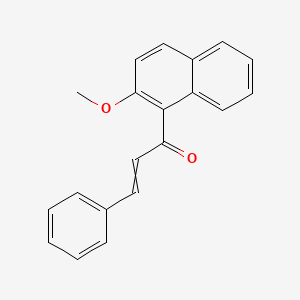
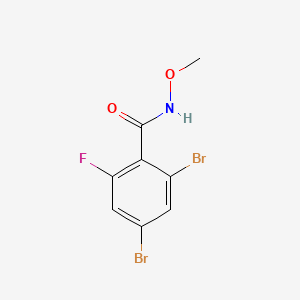
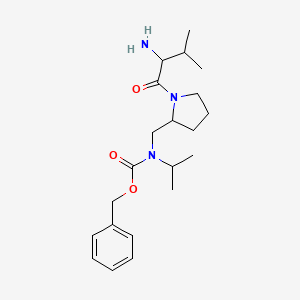
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)
![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
